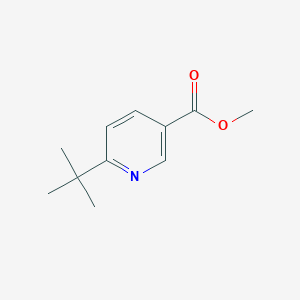
Methyl 6-tert-butylpyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-tert-butylpyridine-3-carboxylate is an organic compound with the molecular formula C12H17NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structural features, which include a tert-butyl group at the 6th position and a methyl ester group at the 3rd position of the pyridine ring. These structural modifications impart distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-tert-butylpyridine-3-carboxylate typically involves the esterification of 6-tert-butylpyridine-3-carboxylic acid. This reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-tert-butylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
Methyl 6-tert-butylpyridine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be employed in the study of enzyme interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of Methyl 6-tert-butylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the tert-butyl and methyl ester groups can influence the compound’s binding affinity and specificity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Methyl 6-methylpyridine-3-carboxylate
- Methyl 2-amino-6-tert-butylpyridine-3-carboxylate
Comparison: Methyl 6-tert-butylpyridine-3-carboxylate is unique due to the presence of the tert-butyl group at the 6th position, which imparts steric hindrance and influences the compound’s reactivity and binding properties. In contrast, Methyl 6-methylpyridine-3-carboxylate lacks this steric bulk, leading to different chemical behavior. Methyl 2-amino-6-tert-butylpyridine-3-carboxylate, on the other hand, contains an amino group, which can participate in additional hydrogen bonding and electronic interactions .
Propriétés
Numéro CAS |
83063-10-9 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
methyl 6-tert-butylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-6-5-8(7-12-9)10(13)14-4/h5-7H,1-4H3 |
Clé InChI |
HHXVNSGAKDUMLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
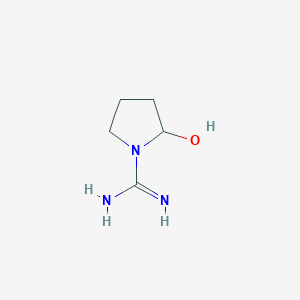
![3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769905.png)
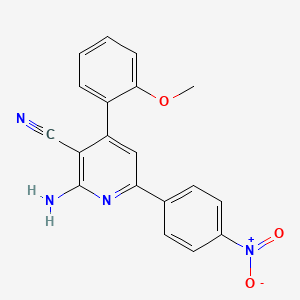
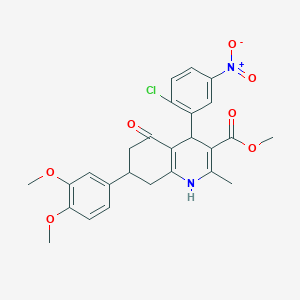
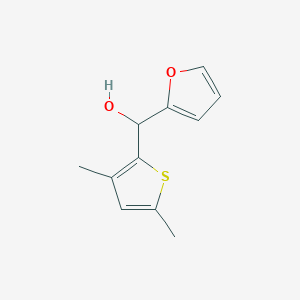
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11769918.png)
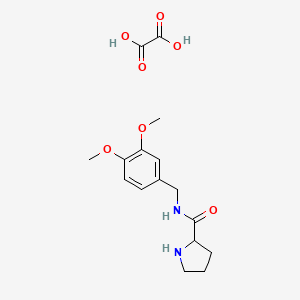
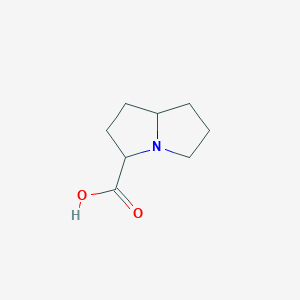

![6,7-Dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B11769945.png)
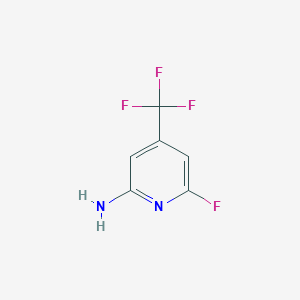

![3-Aminobenzo[d]isothiazol-5-ol](/img/structure/B11769955.png)
